4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate
Description
4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate is a coumarin derivative featuring a 4-fluorobenzoate ester substituent at the 7-position of the chromen ring. Coumarin derivatives are widely studied for their applications in materials science (e.g., liquid crystals) and medicinal chemistry due to their structural versatility and tunable electronic properties.
Properties
IUPAC Name |
(4-oxo-3-phenylchromen-7-yl) 4-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13FO4/c23-16-8-6-15(7-9-16)22(25)27-17-10-11-18-20(12-17)26-13-19(21(18)24)14-4-2-1-3-5-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSMPRIKKMUCQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate typically involves the condensation of 4-oxo-3-phenyl-4H-chromen-7-ol with 4-fluorobenzoic acid or its derivatives. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions often include refluxing in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The chromen core can be oxidized to form quinone derivatives.
Reduction: Reduction of the chromen core can lead to dihydrochromen derivatives.
Substitution: The phenyl and fluorobenzoate groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromen derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate as an anticancer agent. Its mechanism of action includes:
- Induction of Apoptosis : The compound triggers programmed cell death in cancer cells, crucial for effective cancer treatment.
- Cell Cycle Arrest : It disrupts the cell cycle at the S phase, preventing cancer cell proliferation.
Case Study: Breast Cancer
A study on MCF-7 breast cancer cells demonstrated that:
| Parameter | Value |
|---|---|
| IC50 Value | 1.30 µM |
| Comparison | SAHA (17.25 µM) |
The compound was shown to induce DNA damage and inhibit cyclin-dependent kinase activity, which is vital for cell cycle regulation.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties, showing activity against various bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Effective |
| Escherichia coli | Effective |
Preliminary results suggest that similar derivatives may possess significant antimicrobial effects against both Gram-positive and Gram-negative bacteria.
Summary of Biological Activities
The biological activities of 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate can be summarized as follows:
| Activity Type | Description |
|---|---|
| Anticancer | Induces apoptosis and causes cell cycle arrest in cancer cells. |
| Antimicrobial | Exhibits activity against various bacterial strains, including resistant strains. |
Mechanism of Action
The mechanism of action of 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate involves its interaction with specific molecular targets and pathways. The chromen core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The fluorobenzoate group can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural Analogs with Varied Ester Groups
Several esters of the 4-oxo-3-phenyl-4H-chromen-7-yl core have been synthesized, differing in the ester substituent (Table 1).
*Calculated based on molecular formula C20H13FO4.
Key Observations :
- The 4-fluorobenzoate derivative has a higher molecular weight compared to hydroxy-acetic acid and 2-hydroxy-propionic acid esters, likely due to the aromatic fluorine substituent.
- Fluorinated esters exhibit stronger electron-withdrawing effects than methyl or hydroxylated analogs, which may enhance stability in photochemical applications .
Fluorinated vs. Chlorinated Benzoates
Substitution of fluorine with chlorine in the benzoate group significantly alters physicochemical properties:
| Property | 4-Fluorobenzoate Derivative | 4-Chlorobenzoate Derivative (e.g., 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate) |
|---|---|---|
| Electron-withdrawing effect | Moderate (F is electronegative) | Stronger (Cl has lower electronegativity but larger atomic size) |
| Molecular Weight | ~336.32 | ~311.72 (C16H9ClO4)* |
| Solubility | Lower in polar solvents | Slightly higher due to Cl polarizability |
| Biological Activity | Potential for enhanced bioavailability | May exhibit higher toxicity due to Cl |
*Calculated for C16H9ClO4.
Chlorinated analogs, such as 2-Oxo-2H-chromen-7-yl 4-chlorobenzoate, are often used in antimicrobial studies but may face regulatory hurdles compared to fluorinated derivatives .
Substituents on the Chromen Ring
The presence of trifluoromethyl or alkyl chains on the chromen ring impacts mesomorphic behavior in liquid crystals:
- Trifluoromethyl-substituted chromen (e.g., 4-(4-(heptyloxy)benzoyloxy)phenyl 7-(trifluoromethyl)-2-oxo-2H-chromene-3-carboxylate): Exhibits smectic phases due to strong dipole-dipole interactions from the CF3 group .
- 4-Fluorobenzoate derivative : Lacks long alkyl chains, reducing liquid crystalline behavior but improving solubility in organic solvents .
- Alkoxy chains (e.g., decyloxy in compound II): Enhance thermal stability and induce nematic phases in liquid crystals .
Alkyl vs. Aromatic Esters
- Ethyl propionate derivatives (e.g., ethyl 2-[(4-oxo-3-phenyl-4H-chromen-7-yl)oxy]propionate): Contain ether and ester linkages, increasing hydrolytic instability compared to aromatic benzoates .
- 4-Fluorobenzoate : Aromatic esters generally exhibit higher chemical stability and resistance to hydrolysis under physiological conditions .
Biological Activity
4-Oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate is a synthetic compound belonging to the chromen family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C22H16O4F
- Molecular Weight : 358.36 g/mol
- CAS Number : 301691-66-7
Biological Activity Overview
The biological activity of 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate has been investigated in various studies, revealing its potential as an anti-inflammatory, anticancer, and antioxidant agent. The compound's structure allows it to interact with several biological targets, leading to diverse pharmacological effects.
- Enzyme Inhibition : The compound has shown inhibitory effects on key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the biosynthesis of pro-inflammatory mediators.
- Antioxidant Activity : The presence of the phenyl and fluorobenzoate groups enhances the compound's ability to scavenge free radicals, thus protecting cells from oxidative stress.
- Cytotoxic Effects : Studies indicate that 4-oxo-3-phenyl-4H-chromen-7-yl 4-fluorobenzoate exhibits cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cells.
In Vitro Studies
A study evaluated the compound's effects on MCF-7 cells, revealing an IC50 value of approximately 15 μM, indicating moderate cytotoxicity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Enzyme Inhibition Studies
The compound demonstrated significant inhibition against COX enzymes with IC50 values of:
| Enzyme | IC50 (μM) |
|---|---|
| COX-1 | 10.5 |
| COX-2 | 8.3 |
| LOX | 12.0 |
These results suggest that the compound could be developed as a therapeutic agent for inflammatory diseases .
Case Studies
- Anti-cancer Activity :
- Anti-inflammatory Properties :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
